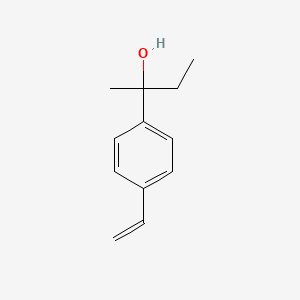
2-(4-Ethenylphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .
化学反応の分析
Types of Reactions
2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(4-Ethenylphenyl)butan-2-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
2-(4-Ethenylphenyl)butan-2-ol has various applications in scientific research:
作用機序
The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
2-Butanol: A simple secondary alcohol with similar reactivity but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the secondary alcohol functionality.
2-(4-Ethenylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
23679-26-7 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3 |
InChIキー |
KTHIEJGXPMUALT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=CC=C(C=C1)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


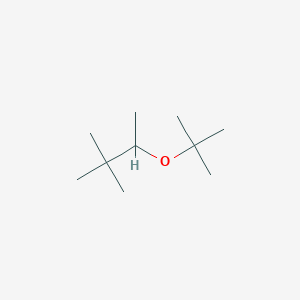
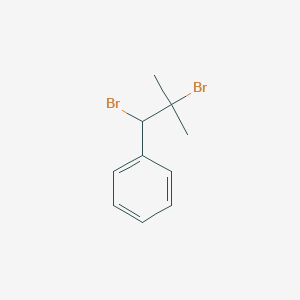
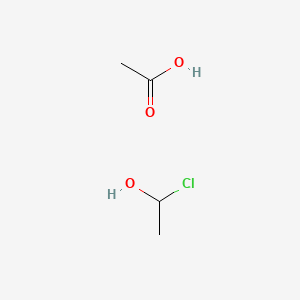
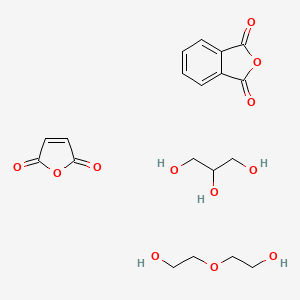
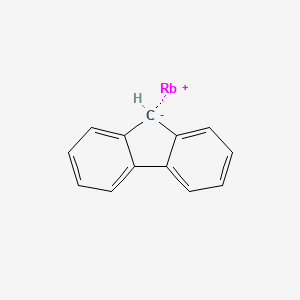
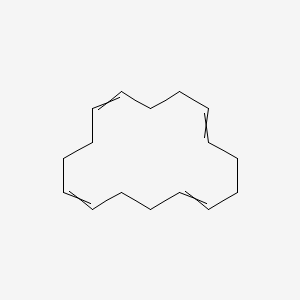
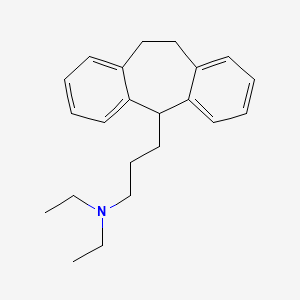
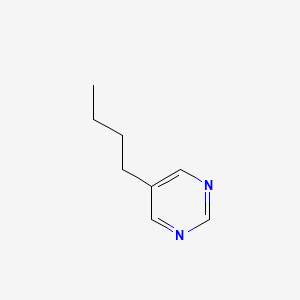
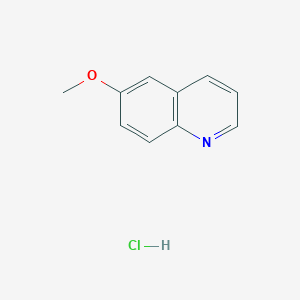
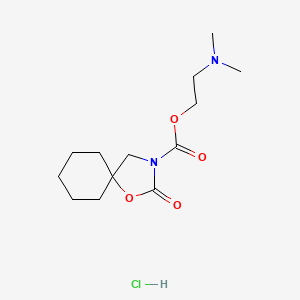
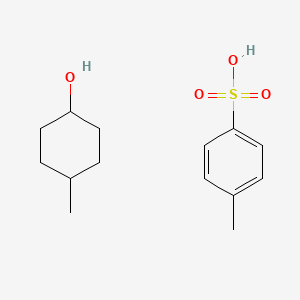
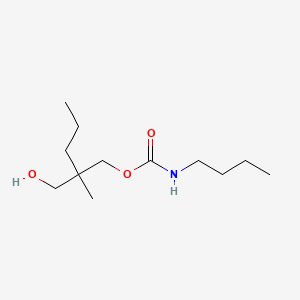
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
